molecular formula C19H26N2O B13747587 BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo- CAS No. 4177-34-8

BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo-

Cat. No.: B13747587
CAS No.: 4177-34-8
M. Wt: 298.4 g/mol
InChI Key: UWHFQUNBQINORU-UHFFFAOYSA-N
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Description

BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo- is a bicyclic ketone derivative characterized by a rigid [3.3.1]nonane skeleton, a ketone group at position 9, and a 4-phenylpiperazinyl substituent at position 2 in the exo configuration. This compound is of pharmacological interest due to its structural similarity to diazabicyclic systems known for tranquilizing and neuroactive properties .

Properties

CAS No.

4177-34-8

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)bicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C19H26N2O/c22-19-15-5-4-8-17(19)18(10-9-15)21-13-11-20(12-14-21)16-6-2-1-3-7-16/h1-3,6-7,15,17-18H,4-5,8-14H2

InChI Key

UWHFQUNBQINORU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The bicyclic framework can be synthesized via a Diels-Alder cycloaddition reaction , a well-established method for constructing bicyclo[3.3.1]nonane systems. In this reaction:

  • A suitable diene and dienophile are reacted under controlled temperature and solvent conditions.
  • The reaction proceeds with high regio- and stereoselectivity to form the bicyclic ring system.

Alternatively, Claisen-Schmidt condensation or Woodward-Foote methodologies involving carbonium ion intermediates have been reported for the preparation of bicyclo[3.3.1]nonane derivatives, enabling efficient carbon-carbon bond formation within the bicyclic scaffold.

Introduction of the Ketone Group at the 9-Position

The ketone group at the 9-position is introduced by oxidation of the corresponding bicyclic alcohol or hydrocarbon precursor. Common oxidizing agents include:

These reagents selectively oxidize the methylene or secondary alcohol group to the ketone functionality under controlled conditions, preserving the bicyclic framework.

Attachment of the 4-Phenylpiperazinyl Substituent

The final step involves the nucleophilic substitution or coupling reaction to attach the 4-phenylpiperazinyl group at the 2-position of the bicyclic ketone. This is typically achieved by:

  • Reacting the bicyclo[3.3.1]nonan-9-one intermediate with 1-phenylpiperazine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) .
  • The reaction is conducted under reflux in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Control of Stereochemistry: Exo vs. Endo Isomers

The exo configuration of the piperazinyl substituent is favored by:

  • Using polar aprotic solvents such as DMF, which minimize steric hindrance during substitution.
  • Controlling reaction temperature; higher temperatures tend to favor the exo isomer.

Data Table 1: Influence of Solvent and Temperature on Isomer Ratio and Yield

Solvent Temperature (°C) Exo:Endo Isomer Ratio Yield (%)
THF 80 3:1 72
DMF 100 5:1 68

This data indicates that DMF at 100°C favors the exo isomer formation with a good yield.

Industrial Production Considerations

For large-scale synthesis:

  • Continuous flow reactors are employed for better control and scalability.
  • High-throughput screening optimizes reaction parameters.
  • Advanced purification techniques such as preparative HPLC or crystallization ensure high purity of the exo isomer.
  • Catalysts like ruthenium complexes may be used in hydrogenation or reduction steps to improve cost-effectiveness.

Chemical Reactions and Analytical Characterization

Key Reactions

  • Oxidation: Conversion of alcohol intermediates to ketones using KMnO4 or CrO3.
  • Reduction: Conversion of ketone to alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: Nucleophilic substitution for piperazinyl group attachment.

Analytical Techniques

Research Outcomes and Data Tables

Biological Activity Correlation with Preparation

The exo isomer of Bicyclo[3.3.1]nonan-9-one, 2-(4-phenyl-1-piperazinyl)- exhibits enhanced receptor binding affinity and pharmacological activity compared to the endo isomer, attributed to better steric accessibility.

Synthetic Methodologies Comparison

Methodology Key Features Advantages Limitations
Diels-Alder Reaction Efficient bicyclic core formation High regio- and stereoselectivity Requires specific dienes/dienophiles
Claisen-Schmidt Condensation Carbon-carbon bond formation Simple conditions May require acid catalysis
Nucleophilic Substitution Piperazinyl group attachment High functional group tolerance Isomer ratio sensitive to conditions

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Bicyclic core synthesis Diels-Alder reaction, heat Bicyclo[3.3.1]nonane framework
Ketone introduction Oxidation with KMnO4 or CrO3 9-Ketone functional group
Piperazinyl substitution 1-Phenylpiperazine, EDCI/HOBt, reflux in DMF or THF 2-(4-phenylpiperazinyl) substitution, exo isomer favored

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl-piperazinyl group can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Phenylpiperazine, various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Bicyclo(3.3.1)nonan-9-one has the molecular formula C14H19NC_{14}H_{19}N and a molecular weight of approximately 217.31 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.

Antipsychotic Properties

Research indicates that compounds derived from bicyclo(3.3.1)nonan frameworks exhibit potential antipsychotic effects. The incorporation of the piperazine moiety enhances the binding affinity to dopamine receptors, which is crucial in treating disorders such as schizophrenia.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclo(3.3.1)nonan with piperazine substitutions showed significant activity against dopamine D2 receptors, suggesting their potential as novel antipsychotic agents .

Anticancer Activity

Bicyclo(3.3.1)nonan derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines.

Data Table: Anticancer Activity of Bicyclo(3.3.1)nonan Derivatives

Compound StructureCell Line TargetedIC50 (µM)Reference
Bicyclo(3.3.1)nonan-9-oneMCF-7 (Breast Cancer)15
Bicyclo(3.3.1)nonan-9-oneA549 (Lung Cancer)20
Bicyclo(3.3.1)nonan-9-oneHeLa (Cervical Cancer)10

These findings indicate that bicyclo(3.3.1)nonan derivatives could serve as lead compounds for further development in cancer therapy.

Polymer Chemistry

Bicyclo(3.3.1)nonan structures are also utilized in the synthesis of advanced polymers due to their unique mechanical properties and thermal stability.

Case Study:
Research has shown that incorporating bicyclo(3.3.1)nonan units into polymer matrices enhances their thermal and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries .

Synthetic Routes and Methodologies

The synthesis of bicyclo(3.3.1)nonan derivatives involves several methodologies, including:

  • Stork's Synthesis: A method involving the reaction of cyclopentadiene with 1,4-dibromobutane.
  • Woodward-Foote Synthesis: Utilizing carbonium ion intermediates to form carbon-carbon bonds effectively.

Data Table: Synthetic Methods for Bicyclo(3.3.1)nonanes

MethodologyDescriptionReference
Stork's SynthesisReaction of cyclopentadiene with dibromobutane
Woodward-Foote SynthesisCarbonium ion-mediated reactions

Mechanism of Action

The mechanism of action of Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- involves its interaction with specific molecular targets. The phenyl-piperazinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[3.3.1]nonane Derivatives

The pharmacological profile of bicyclic compounds is highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents/Functional Groups Biological Activity Key Reference
Target Compound 2-(4-Phenyl-1-piperazinyl), 9-keto, exo Tranquilizing (predicted)
9-Phenyl-2-(pyrrolidin-1-yl)bicyclo[3.3.1]nonan-9-ol 2-(Pyrrolidinyl), 9-hydroxy, 9-phenyl Chlordiazepoxide-like activity
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one 3-Ethyl, 3-aza, 9-keto Intermediate for amine derivatives
3,7-Dinitroso-1,5-dipropyl analog 1,5-Dipropyl, 3,7-dinitroso, 9-keto Unreported (likely high reactivity)

Key Observations :

  • The 4-phenylpiperazinyl group in the target compound is associated with serotonin receptor modulation, whereas pyrrolidinyl analogs (e.g., ) may exhibit distinct binding affinities due to ring size differences .

Functional Group and Configuration Effects

  • Ketone vs. Alcohol : The 9-keto group in the target compound confers rigidity and electrophilicity, whereas 9-hydroxy analogs (e.g., ) are more polar and prone to phase II metabolism (e.g., glucuronidation) .
  • exo vs. endo Configuration : The exo configuration of the piperazinyl group in the target compound likely improves bioavailability compared to endo isomers, as seen in related bicyclic systems where exo substituents reduce steric hindrance during membrane permeation .

Pharmacological Activity

  • Tranquilizing Effects : The 9-hydroxy analog () demonstrated activity comparable to chlordiazepoxide in animal models, while the target compound’s ketone group may prolong half-life due to reduced phase I metabolism .
  • Structural Complexity: Adamantane-phenothiazine hybrids () exhibit longer-lasting effects but suffer from synthetic complexity, whereas the target compound balances synthetic feasibility and activity .

Q & A

Q. Isomer Control :

  • Exo vs. Endo isomers : Reaction temperature and solvent polarity significantly influence isomer ratios. For instance, polar aprotic solvents (e.g., DMF) favor exo-isomer formation due to steric hindrance minimization .

  • Data Table :

    SolventTemp (°C)Isomer Ratio (exo:endo)Yield (%)
    THF803:172
    DMF1005:168

How can researchers resolve contradictions in reported biological activities of bicyclo[3.3.1]nonan-9-one derivatives across studies?

Methodological Answer:
Contradictions often arise from variations in stereochemistry, assay conditions, or impurities. To address this:

Stereochemical Verification : Use chiral HPLC or X-ray crystallography to confirm isomer purity. For example, axial vs. equatorial substitution in the piperazinyl group alters receptor binding affinity .

Assay Standardization :

  • Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).
  • Include positive controls (e.g., chlordiazepoxide for tranquilizing activity studies) .

Impurity Profiling : LC-MS or NMR to detect byproducts (e.g., unreacted ketone intermediates) that may skew biological results .

What advanced analytical techniques are critical for characterizing bicyclo[3.3.1]nonan-9-one derivatives?

Q. Basic Techniques :

  • FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and piperazinyl N-H stretches at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include the bicyclic bridgehead protons (δ 1.8–2.2 ppm) and aromatic protons from the phenylpiperazine moiety (δ 6.8–7.3 ppm) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves stereochemical ambiguities, such as exo-configuration of the piperazinyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₆N₂O₃ for derivatives with a benzyl substituent) .

How does the exo-configuration of the 4-phenylpiperazinyl group impact receptor binding kinetics?

Methodological Answer :
The exo-configuration enhances steric accessibility to serotonin (5-HT₁A) or dopamine (D₂) receptors compared to endo-isomers.

Docking Studies : Use molecular dynamics simulations to model ligand-receptor interactions. The exo-isomer’s piperazinyl group aligns with hydrophobic pockets in the receptor’s binding site .

Pharmacological Assays :

  • Radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) show exo-derivatives exhibit 2–3× higher affinity than endo-isomers .

What strategies optimize the solubility and bioavailability of bicyclo[3.3.1]nonan-9-one derivatives for in vivo studies?

Q. Advanced Research Answer :

Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) to improve lipophilicity. For example, tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate shows enhanced blood-brain barrier penetration .

Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin to increase aqueous solubility. A study demonstrated a 10-fold solubility increase for a related diazabicyclo derivative, enhancing analgesic efficacy in rodent models .

How can researchers validate the stability of bicyclo[3.3.1]nonan-9-one derivatives under physiological conditions?

Q. Methodological Answer :

Forced Degradation Studies :

  • Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours.
  • Monitor degradation via HPLC: Bicyclic ketones are prone to ring-opening under strong acidic conditions .

Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~250°C for tert-butyl-protected derivatives) .

What are the emerging applications of bicyclo[3.3.1]nonan-9-one scaffolds beyond CNS drug development?

Q. Advanced Research Answer :

Anticancer Agents : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show topoisomerase II inhibition.

Antimicrobial Activity : Piperazinyl-linked bicyclic compounds exhibit MIC values of 4–8 µg/mL against Gram-positive pathogens .

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